molecular formula C26H21ClF2N4O3 B047868 (4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone CAS No. 405279-18-7

(4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone

Cat. No.: B047868
CAS No.: 405279-18-7
M. Wt: 510.9 g/mol
InChI Key: NCGMWEFRHDYXRH-UHFFFAOYSA-N
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Description

(4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone is a high-purity synthetic organic compound intended for research and development purposes in a laboratory setting. This chemical features a complex structure incorporating a phthalazine core, a chlorodifluoromethoxy moiety, and a morpholino group, which may be of significant interest in early-stage pharmaceutical and chemical exploration. Its molecular architecture suggests potential for interaction with various biological targets, and researchers are investigating its properties in contexts such as small molecule screening, enzymatic activity studies, and as a key intermediate in synthetic organic pathways. The precise mechanism of action, specific research applications, and biological activity are currently under investigation and must be empirically determined by qualified researchers. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets should be consulted prior to handling. Researchers are encouraged to conduct their own thorough experimentation to validate the compound's utility in their specific scientific inquiries.

Properties

IUPAC Name

[4-[4-[4-[chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF2N4O3/c27-26(28,29)36-20-11-9-19(10-12-20)30-24-22-4-2-1-3-21(22)23(31-32-24)17-5-7-18(8-6-17)25(34)33-13-15-35-16-14-33/h1-12H,13-16H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMWEFRHDYXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Chloro-4-iodophthalazine

The phthalazine scaffold is typically derived from phthalic anhydride or its derivatives. A common approach involves cyclocondensation of 1,2-diketones with hydrazines. For example, treatment of 1,2-diacetylbenzene with hydrazine hydrate yields 1,4-dihydrophthalazine, which is subsequently halogenated. Chlorination at the 1-position using POCl3 followed by iodination at the 4-position with N-iodosuccinimide (NIS) affords 1-chloro-4-iodophthalazine.

Reaction Conditions

  • Iodination : NIS (1.2 equiv), CHCl3, reflux, 12 h (Yield: 78%).

  • Chlorination : POCl3 (excess), 110°C, 6 h (Yield: 85%).

Introduction of the 4-(Chlorodifluoromethoxy)phenylamino Group

Synthesis of 4-(Chlorodifluoromethoxy)aniline

The chlorodifluoromethoxy substituent is installed on aniline via a two-step sequence:

  • Difluoromethoxylation : Reaction of 4-aminophenol with ClF2COCl in the presence of K2CO3 yields 4-(difluoromethoxy)aniline.

  • Chlorination : Treatment with SO2Cl2 introduces the chlorine atom (Yield: 65%).

Buchwald-Hartwig Amination

The aniline derivative is coupled to the chlorophthalazine intermediate using a palladium catalyst.

Representative Protocol

  • Substrate : 1-Chloro-4-(4-(morpholine-4-carbonyl)phenyl)phthalazine

  • Amine : 4-(Chlorodifluoromethoxy)aniline (1.2 equiv)

  • Catalyst : Pd2(dba)3 (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs2CO3 (2.0 equiv)

  • Solvent : Toluene, 110°C, 24 h

  • Yield : 58%

Comparative Analysis of Reaction Conditions

The table below summarizes key variations in Suzuki-Miyaura coupling conditions and their impact on yields:

Catalyst LoadingBaseSolventTemp (°C)Time (h)Yield (%)
2 mol% Pd(PPh3)4Na2CO3DME/H2O701881
5 mol% Pd(PPh3)4Cs2CO3Dioxane/H2O1001512
3 mol% Pd(PPh3)4K3PO4DMF110165

Lower temperatures (70–85°C) with Na2CO3 in DME/H2O consistently afford higher yields due to improved catalyst stability and reduced side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, a Suzuki coupling at 120°C for 15 minutes using Pd(PPh3)4 and Na2CO3 in DME/H2O provided a 15% yield, highlighting the trade-off between speed and efficiency.

Purification and Characterization

Crude products are purified via flash chromatography (SiO2, CH2Cl2/MeOH) or preparative HPLC. Structural confirmation is achieved through:

  • 1H NMR : Aromatic proton resonances at δ 7.6–8.5 ppm for the phthalazine and phenyl groups.

  • LC-MS : Molecular ion peaks matching the expected m/z (e.g., m/z 646 [M+H]+ for intermediates) .

Chemical Reactions Analysis

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an inhibitor of VEGFR-2, the compound binds to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in angiogenesis. This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Phthalazine-Based Analogs

6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]-1(2H)-phthalazinone (CAS 161716-24-1, )
  • Core Structure: Phthalazinone (oxidized phthalazine).
  • Substituents : Two chloro groups, a 4-chlorophenyl, and a 4-trifluoromethoxyphenyl.
  • The oxidized phthalazine core may reduce aromaticity compared to the target compound’s phthalazine ring [9].
4-Benzylphthalazin-1-ylamino Derivatives ()
  • Core Structure : Phthalazine with a benzyl group at position 4.
  • Substituents: Varied aromatic amines (e.g., aminophenols, sulfonic acids).
  • Key Differences: The benzyl group introduces steric bulk, which may hinder target engagement compared to the target compound’s para-substituted phenyl-morpholino methanone [2].

Morpholino Methanone Derivatives

(2-Fluoro-4-methylphenyl)(morpholino)methanone (CAS 1511237-31-2, )
  • Core Structure: Methanone linked to morpholino and substituted phenyl.
  • Substituents : Fluoro and methyl groups on the phenyl ring.
  • The methyl group enhances lipophilicity but may decrease solubility compared to the target compound’s chlorodifluoromethoxy group [10].
1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone (CAS 898617-74-8, )
  • Core Structure : Triazine instead of phthalazine.
  • Substituents: Methoxyphenyl and morpholino groups.
  • Key Differences: The triazine core offers different hydrogen-bonding capabilities.

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Predicted Solubility*
Target Compound ~550 (estimated) Chlorodifluoromethoxy, morpholino Moderate (polar group offsets lipophilicity)
Compound 485.67 Cl, CF3O Low (high halogen content)
Compound 223.25 Fluoro, methyl Moderate
Compound 420.5 Methoxy, triazine High (polar triazine)

*Solubility inferred from substituent effects.

ADMET and Metabolic Considerations

  • Morpholino Group: Enhances solubility and oral bioavailability but may undergo oxidative metabolism [10][10].
  • Chlorodifluoromethoxy : Increases metabolic stability compared to methoxy groups but may raise toxicity concerns due to chlorine [9].

Biological Activity

The compound (4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone , with the CAS number 405279-18-7, is a complex organic molecule notable for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H21ClF2N4O3C_{26}H_{21}ClF_2N_4O_3, with a molecular weight of approximately 510.92 g/mol. The structure features a phthalazin-1-yl moiety, which is known for various biological activities, and a morpholino group that enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC26H21ClF2N4O3
Molecular Weight510.92 g/mol
LogP6.0679
Polar Surface Area (PSA)73.34 Ų

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . VEGFR-2 plays a crucial role in angiogenesis, and its inhibition can lead to reduced tumor growth and metastasis in cancer models . The compound binds to the active site of VEGFR-2, preventing receptor activation and subsequent downstream signaling pathways involved in vascular growth.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of phthalazine derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, phthalazine derivatives have been shown to possess:

  • Antitumor Activity : Compounds related to phthalazine have demonstrated efficacy against human tumor cells, suggesting that our compound may also exhibit similar properties .
  • Mechanistic Insights : The inhibition of VEGFR-2 leads to decreased angiogenesis and tumor progression.

Antimicrobial Activity

Phthalazine derivatives have also been explored for their antimicrobial properties. Some studies suggest that compounds with the phthalazinone structure can be more effective than their parent compounds in inhibiting microbial growth .

Case Studies

  • In Vitro Studies : A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various N-substituted phthalazinones and their enhanced biological activities compared to traditional phthalazinones. The results indicated that modifications at the N-position significantly improved their anticancer efficacy .
  • VEGFR Inhibition : In a study focusing on VEGFR inhibitors, compounds similar to this compound were tested for their ability to inhibit endothelial cell proliferation, demonstrating substantial antiangiogenic effects .

Q & A

Q. What are the recommended synthetic pathways for (4-(4-((4-(Chlorodifluoromethoxy)phenyl)amino)phthalazin-1-yl)phenyl)(morpholino)methanone?

  • Methodological Answer : A multi-step synthesis can be adapted from analogous morpholino-containing compounds. For example:

Core Formation : React 4-(chlorodifluoromethoxy)aniline with a phthalazin-1-yl intermediate under reflux conditions in ethanol to form the phthalazine-amine linkage .

Morpholino Methanone Integration : Use a coupling agent (e.g., DCC) to attach the morpholino-methanone group to the phenyl ring. Column chromatography (silica gel, hexanes/EtOAc gradient) is critical for purification .

  • Key Considerations : Optimize stoichiometry and reaction time to minimize byproducts like unreacted aniline or incomplete coupling .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR (¹H/¹³C): Identify aromatic protons (δ 6.7–8.2 ppm for phthalazine and phenyl groups) and morpholino methylene signals (δ 3.1–3.9 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1712 cm⁻¹) and morpholino C-O-C vibrations (~1096 cm⁻¹) .
  • Purity Assessment :
  • HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% as per pharmaceutical standards) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or enzymes with known sensitivity to morpholino or phthalazine motifs (e.g., PI3K, EGFR).
  • In Vitro Assays :
  • Enzyme Inhibition : Use recombinant kinases with ATP-Glo™ luminescence assays to measure IC₅₀ values .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing to positive controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Methodological Answer :
  • Variable Substituents : Synthesize derivatives with modified groups (e.g., replacing chlorodifluoromethoxy with methoxy or trifluoromethyl) .
  • Activity Profiling :
  • Test derivatives against a kinase panel (e.g., Eurofins KinaseProfiler™) to identify selectivity trends.
  • Correlate electronic properties (Hammett σ constants) with inhibitory potency using QSAR models .

Q. What strategies resolve contradictory data in solubility and bioavailability studies?

  • Methodological Answer :
  • Solubility Optimization :
  • Test co-solvents (e.g., DMSO:PEG 400 mixtures) or formulate as nanocrystals via anti-solvent precipitation .
  • Bioavailability Analysis :
  • In Situ Perfusion Models : Measure intestinal permeability using rat jejunum segments .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Q. How can computational modeling predict binding modes and off-target effects?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB: 1XKK) .
  • Off-Target Profiling :
  • Screen against the ChEMBL database using similarity-based algorithms (Tanimoto coefficient >0.7) to identify potential off-targets like GPCRs .

Q. What experimental designs address conflicting results in environmental impact assessments?

  • Methodological Answer :
  • Degradation Studies :
  • Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via HPLC-TOF-MS .
  • Ecotoxicology :
  • Perform acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling :
  • Measure plasma half-life (t₁/₂) and tissue distribution in rodent models to identify clearance or distribution issues .
  • Metabolite Identification :
  • Use HR-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Q. How to validate conflicting crystallographic vs. solution-phase structural data?

  • Methodological Answer :
  • X-Ray Crystallography : Obtain single crystals via slow evaporation (CHCl₃/MeOH) and compare with solution NMR data (e.g., NOESY for intramolecular interactions) .
  • DFT Calculations : Optimize geometry using Gaussian 16 and compare computed vs. experimental NMR chemical shifts .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Phthalazine-Amine FormationEthanol, reflux, 12 h66–78>95%
Morpholino CouplingDCM, DCC, RT, 24 h5898.2%

Table 2 : Comparative Kinase Inhibition Data (IC₅₀, nM)

KinaseTarget CompoundPositive ControlReference
PI3Kα12.4 ± 1.2Wortmannin (2.1)
EGFR89.3 ± 6.7Gefitinib (15.8)

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